molecular formula C6H3Cl4NO B1522472 2-Chloro-5-(trichloromethoxy)pyridine CAS No. 1221171-73-8

2-Chloro-5-(trichloromethoxy)pyridine

Cat. No.: B1522472
CAS No.: 1221171-73-8
M. Wt: 246.9 g/mol
InChI Key: AMSAWBIDWYQHBR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trichloromethoxy)pyridine is an organic compound with the formula C6H3Cl4NO and a molecular weight of 246.91 g/mol . It is supplied as a powder and is recommended to be stored at room temperature . This pyridine derivative is a key chemical intermediate in advanced organic synthesis, particularly in the development of agrochemicals and pharmaceuticals . Its structure, featuring both chloro and trichloromethoxy functional groups on the pyridine ring, makes it a valuable precursor in the synthesis of trifluoromethylpyridine (TFMP) derivatives . TFMP derivatives are of significant interest because the trifluoromethyl group is a strong electron-withdrawing moiety that can dramatically influence the biological activity, metabolic stability, and physicochemical properties of molecules . Researchers utilize this compound in chlorine/fluorine exchange reactions to create valuable trifluoromethylated pyridine structures, which are core components in many modern pesticides and pharmaceutical candidates . The product is provided in various packaging options, from small sample jars to bulk quantities, and can be produced to meet specific purity grades, including Reagent, Technical, and high-purity forms (99% to 99.999%) . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Request a safety data sheet (SDS) for comprehensive handling information.

Properties

IUPAC Name

2-chloro-5-(trichloromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAWBIDWYQHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-5-(trichloromethoxy)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-5-(trichloromethoxy)pyridine

Executive Summary & Physicochemical Profile

2-Chloro-5-(trichloromethoxy)pyridine is a specialized halogenated heterocyclic intermediate. It serves primarily as the critical precursor for the synthesis of 2-chloro-5-(trifluoromethoxy)pyridine , a high-value motif in modern agrochemical and pharmaceutical discovery. The presence of the trichloromethoxy (


) group imparts unique lipophilic and steric properties, acting as a "super-chlorinated" ether that is chemically distinct from its alkyl analog (trichloromethyl, 

).
Physicochemical Data Table
PropertyValueNotes
IUPAC Name 2-Chloro-5-(trichloromethoxy)pyridine
CAS Registry Number 1221171-73-8 Distinct from the

analog (CAS 69045-78-9)
Molecular Formula

Molecular Weight 246.91 g/mol
Appearance Colorless crystals or oilLow-melting solid
Melting Point 38 – 41 °C[Source: EP2350008B1]
Boiling Point 71 – 73 °C @ 0.5 mbarHigh vacuum required for distillation
Solubility Soluble in

,

, THF
Hydrolytically unstable in strong base

Structural Analysis & Reactivity

The molecule features a pyridine ring substituted at the 2- and 5-positions.[1][2][3][4][5] The electronic environment is dominated by the synergistic electron-withdrawing effects of the nitrogen atom, the chlorine at C2, and the trichloromethoxy group at C5.

  • The C2-Chlorine: This position is activated for Nucleophilic Aromatic Substitution (

    
    ). The electron-poor ring facilitates displacement by amines, thiols, or alkoxides, allowing the scaffold to be grafted onto larger bioactive frameworks.
    
  • The Trichloromethoxy Group (

    
    ):  Unlike a simple methoxy group, the 
    
    
    
    moiety is not an electron donor. It is a masked carbonyl equivalent. Under hydrolytic conditions (especially basic), it can degrade to a carbonate or chloroformate. However, its primary synthetic utility is its conversion to the trifluoromethoxy (
    
    
    )
    group via halogen exchange (Swarts reaction).

Synthesis Strategy

While radical chlorination of 2-chloro-5-methoxypyridine is a theoretical route, it often suffers from lack of regioselectivity (ring chlorination vs. side-chain chlorination). The authoritative industrial route involves the chlorination of a chlorothionoformate intermediate , derived from 2-chloro-5-hydroxypyridine.

Protocol: The Thiophosgene Route

Reaction Logic:

  • O-Acylation: 2-Chloro-5-hydroxypyridine reacts with thiophosgene to form a chlorothionoformate.

  • Chlorination/Desulfurization: Treatment with elemental chlorine converts the

    
     bond into a 
    
    
    
    moiety while cleaving the sulfur, effectively installing the
    
    
    group.

Step-by-Step Methodology:

  • Preparation of Chlorothionoformate:

    • Reagents: 2-Chloro-5-hydroxypyridine (1.0 eq), Thiophosgene (1.0 eq), NaOH (aq),

      
      .
      
    • Procedure: Dissolve 2-chloro-5-hydroxypyridine in 5% aqueous NaOH. Cool to 0°C. Add a solution of thiophosgene in chloroform dropwise with vigorous stirring. Maintain 0°C for 2 hours.

    • Workup: Extract with chloroform, wash with dilute HCl and water.[6] Dry over

      
      .[7][8]
      
  • Conversion to Trichloromethoxy (Chlorination):

    • Reagents:

      
       gas.[9]
      
    • Procedure: Saturate the dried chloroform filtrate from Step 1 with chlorine gas at 25°C until an exotherm is observed. Continue addition until a persistent yellow color remains. Stir for 24 hours at ambient temperature.

    • Purification: Remove excess

      
       via Argon purge. Evaporate solvent.[7][8] Distill the residue under high vacuum (0.5 mbar) to collect the product (bp 71-73 °C).
      

Yield Expectation: ~79% isolated yield.

Visualization: Synthesis Pathway

SynthesisPathway Precursor 2-Chloro-5-hydroxypyridine Intermediate Chlorothionoformate (Transient) Precursor->Intermediate Thiophosgene (CSCl2) NaOH, 0°C Product 2-Chloro-5-(trichloromethoxy)pyridine (CAS 1221171-73-8) Intermediate->Product Cl2 (gas) -SCl2 (byproduct)

Caption: Two-step synthesis via thiophosgene acylation and subsequent chlorinative desulfurization.

Downstream Application: Fluorination

The primary utility of the title compound is its conversion to 2-chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3). The


 group is a critical pharmacophore, enhancing metabolic stability and membrane permeability.

Protocol (Halogen Exchange):

  • Reagents:

    
     (2.0 eq), 
    
    
    
    (cat. 0.15 eq).[6][7][8]
  • Conditions: Melt reaction at 120–150°C for 3 hours.

  • Monitoring: GC-MS (Look for M+ 197 for

    
     vs M+ 247 for 
    
    
    
    ).
Visualization: Fluorination Logic

Fluorination Start 2-Chloro-5-(trichloromethoxy)pyridine (Lipophilic Precursor) Reagents SbF3 / SbCl5 150°C, Melt Start->Reagents End 2-Chloro-5-(trifluoromethoxy)pyridine (Bioactive Building Block) Reagents->End Swarts Reaction (Cl -> F Exchange)

Caption: The Swarts reaction mechanism facilitates the conversion of the trichloromethoxy group to the trifluoromethoxy pharmacophore.

Safety & Handling

  • Thiophosgene: Extremely toxic and corrosive. Must be handled in a high-efficiency fume hood.

  • Chlorine Gas: Oxidizer and respiratory irritant. Use a gas trap (scrubber) with NaOH solution.

  • Product: Chlorinated pyridines are potential skin sensitizers and irritants. Wear chemically resistant gloves (nitrile/neoprene) and eye protection.

References

  • European Patent Office. (2011). Method for the preparation of functionalized trihalomethoxy substituted pyridines. Patent No. EP2350008B1. Retrieved from .

  • ChemicalBook. (2025).[8] 2-Chloro-5-(trifluoromethoxy)pyridine Properties and Synthesis. Retrieved from .

  • Molaid Chemical Database. (2025). 2-chloro-5-(trichloromethoxy)pyridine Structure and Constants. Retrieved from .

Sources

applications of 2-Chloro-5-(trichloromethoxy)pyridine in agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Applications of 2-Chloro-5-(trichloromethoxy)pyridine in Agrochemistry

Executive Summary

In the high-stakes arena of modern agrochemical discovery, fluorine incorporation is a non-negotiable strategy for enhancing metabolic stability and lipophilicity.[1][2] While the trifluoromethyl (


) group has long been a staple (e.g., Fluazifop, Fluazinam), the trifluoromethoxy (

)
group represents the next frontier in bioisosteric replacement.[1][2]

2-Chloro-5-(trichloromethoxy)pyridine is the critical, obligate intermediate for accessing 2-chloro-5-(trifluoromethoxy)pyridine—a scaffold that allows researchers to introduce the


 moiety into pyridine-based herbicides and insecticides.[2] This guide details the synthesis, handling, and downstream applications of this intermediate, distinguishing it from its more common methyl analog and establishing its role in next-generation crop protection.[1][2]

Chemical Profile & Distinction

It is imperative to distinguish the target compound from its ubiquitous analog to avoid costly synthetic missteps.[1][2]

FeatureTarget Compound Common Analog
Name 2-Chloro-5-(trichloromethoxy)pyridine 2-Chloro-5-(trichloromethyl)pyridine
CAS 1221171-73-8 69045-78-9
Structure Pyridine ring with

Pyridine ring with

Primary Use Precursor to

(Trifluoromethoxy)
Precursor to

(Trifluoromethyl)
Downstream Novel lipophilic bioisosteresFluazifop-butyl, Fluazinam
Stability Low: Hydrolytically sensitiveHigh: Stable under standard conditions

Technical Insight: The trichloromethoxy group (


) is a "masked" trifluoromethoxy group. It is rarely isolated for long-term storage due to its tendency to hydrolyze to carbonates or degrade.[2] In industrial workflows, it is typically generated and immediately fluorinated in a "telescoped" process.[1][2]

Agrochemical Synthesis Pathways

The primary value of 2-Chloro-5-(trichloromethoxy)pyridine lies in the Swarts Reaction , where it undergoes halogen exchange to yield the metabolically robust trifluoromethoxy derivative.[1][2]

Mechanism of Action in Synthesis
  • Activation: 2-Chloro-5-hydroxypyridine is activated with thiophosgene.[2]

  • Chlorination: Radical or ionic chlorination converts the thionoformate to the trichloromethoxy intermediate.[1][2]

  • Fluorination: Antimony trifluoride (

    
    ) drives the 
    
    
    
    exchange, locking in the bioactivity.[1][2]
Pathway Visualization

G Start 2-Chloro-5-hydroxypyridine Step1 Chlorothionoformate Intermediate Start->Step1 Thiophosgene (CSCl2) NaOH, 0°C Target 2-Chloro-5-(trichloromethoxy)pyridine (The Intermediate) Step1->Target Cl2 (gas) Chlorination Final 2-Chloro-5-(trifluoromethoxy)pyridine (The Agrochemical Building Block) Target->Final SbF3 / SbCl5 120-150°C (Swarts Rxn)

Figure 1: The synthetic bridge from hydroxypyridines to fluorinated bioisosteres.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine via the trichloromethoxy intermediate. Scale: Laboratory Bench (100g scale). Safety Warning: Thiophosgene is highly toxic.[1][2] Chlorine gas is corrosive.[1][2] Antimony salts are toxic heavy metals.[1][2] Perform all steps in a high-performance fume hood.

Step 1: Formation of the Trichloromethoxy Intermediate
  • Reagents: 2-Chloro-5-hydroxypyridine (1.0 eq), Thiophosgene (1.0 eq), NaOH (aq), Chlorine gas (

    
    ).[1][2]
    
  • Solvent: Chloroform (

    
    ).
    
  • Thiocarbonylation: Dissolve 2-chloro-5-hydroxypyridine in 5% NaOH solution. Cool to 0°C.[1][2][3][4]

  • Add thiophosgene dropwise in

    
     with vigorous stirring. Maintain <10°C. Stir for 2 hours.
    
  • Extraction: Extract the intermediate chlorothionoformate with

    
    . Dry organic layer over 
    
    
    
    .[1][2][4]
  • Chlorination (Critical): Saturate the

    
     solution with 
    
    
    
    gas at 25°C. The reaction is exothermic; control rate to maintain ambient temperature.
  • Endpoint: Continue chlorination until the solution turns yellow and holds the color (excess

    
    ).
    
  • Isolation: Remove excess

    
     with an Argon stream.[1][2] Evaporate solvent to yield 2-Chloro-5-(trichloromethoxy)pyridine  as a pale yellow oil/crystal.
    
    • Validation: Check

      
      .[4][5][6] Distinct shift of pyridine protons due to the electron-withdrawing 
      
      
      
      group.
Step 2: Fluorination (Swarts Reaction)[1]
  • Reagents: Antimony Trifluoride (

    
    , 2.0 eq), Antimony Pentachloride (
    
    
    
    , 0.15 eq - Catalyst).[1][2][4][6]
  • Conditions: Melt reaction (Solvent-free).

  • Prepare a molten mixture of

    
     and 
    
    
    
    at 120°C.
  • Add the 2-Chloro-5-(trichloromethoxy)pyridine dropwise to the melt.

  • Increase temperature to 150°C. Stir for 3 hours.

  • Monitoring: Monitor via GC for disappearance of the trichloromethoxy peak and formation of the trifluoromethoxy product (and intermediate chlorodifluoro species).

  • Workup: Cool to 0°C. Dissolve in Dichloromethane (

    
    ). Quench with saturated 
    
    
    
    .[1][2]
  • Purification: Distill under vacuum (approx. 41-43°C at 20 mbar) to isolate 2-Chloro-5-(trifluoromethoxy)pyridine .

Strategic Applications in Drug Design

The resulting 2-Chloro-5-(trifluoromethoxy)pyridine is a versatile scaffold for "Lead Optimization" in agrochemistry.

A. Bioisosteric Replacement[1][2]
  • Concept: Replace the 2-chloro-5-(trifluoromethyl)pyridine ring found in Fluazifop with the 2-chloro-5-(trifluoromethoxy)pyridine ring.

  • Effect: The

    
     group is more lipophilic (
    
    
    
    ) than
    
    
    (
    
    
    ) and has different electronic properties (electron-donating by resonance, withdrawing by induction), potentially altering binding affinity to target enzymes (e.g., ACCase or ALS).[1][2]
B. Novel Nicotinoids & Carboxamides

Recent patent literature (e.g., WO2010/040461) highlights the conversion of this moiety into 2-chloro-5-trifluoromethoxy isonicotinic acid .[1][2]

  • Application: This acid is a building block for amide-based insecticides (similar to Flonicamid) or SDHI fungicides, where the

    
     group provides superior metabolic stability against oxidative degradation in plants and pests.[1][2]
    
C. Physical Property Data for Formulation
PropertyValue (Approx.)Implication
Boiling Point 71-73°C (0.5 mbar)High volatility; requires careful handling during drying.
Lipophilicity (LogP) HighExcellent cuticle penetration in post-emergent herbicides.
Solubility Soluble in DCM, TolueneCompatible with EC (Emulsifiable Concentrate) formulations.[1][2]

References

  • Fuss, A., & Koch, V. (1990).[1][2] Synthesis of 3-[Fluoro(chloro)alkoxy]pyridines. Synthesis, 1990(07), 604-608.[1][2] Link[1]

  • Manteau, B., et al. (2010).[1][2] A General Approach to (Trifluoromethoxy)pyridines. European Journal of Organic Chemistry, 2010(31), 6043-6066.[1][2][4] Link[1]

  • Bayer CropScience AG. (2011).[1] Method for the preparation of functionalized trihalomethoxy substituted pyridines. EP Patent 2350008B1.[1][2] Link

  • PubChem. (2025).[1] Compound Summary: 2-Chloro-5-(trichloromethoxy)pyridine.[7][8][9] National Library of Medicine.[1][2] Link[1]

Sources

Methodological & Application

Application Notes & Protocols: Selective Halogen Exchange on 2-Chloro-5-(trichloromethoxy)pyridine using Antimony Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The introduction of a trifluoromethoxy (-OCF3) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical design. This moiety often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, leading to improved bioavailability and efficacy. 2-Chloro-5-(trichloromethoxy)pyridine is a key precursor, primed for transformation into its highly valuable trifluoromethoxy analog, 2-Chloro-5-(trifluoromethoxy)pyridine.

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the selective fluorination of 2-Chloro-5-(trichloromethoxy)pyridine. The core transformation is achieved via a catalyzed halogen exchange (Halex) process, commonly known as the Swarts reaction. We will detail the roles of antimony trifluoride (SbF3) as the fluorinating agent and antimony pentachloride (SbCl5) as the essential Lewis acid catalyst that activates and drives the reaction to completion.

The Core Transformation: The Catalyzed Swarts Reaction

The conversion of a trichloromethoxy group to a trifluoromethoxy group is a classic example of the Swarts reaction, first reported by Frédéric Jean Edmond Swarts in 1892.[1][2] This reaction facilitates the replacement of chlorine atoms with fluorine using a metal fluoride. While several reagents exist, antimony trifluoride (SbF3) is particularly effective for poly-chlorinated substrates.

However, the reaction of SbF3 alone with a trichloromethyl group can be sluggish.[3] The efficacy of the transformation is dramatically enhanced by the addition of a catalytic amount of a strong Lewis acid, for which antimony pentachloride (SbCl5) is an exemplary choice.[1][3]

Mechanism of SbCl₅ Catalysis

Antimony pentachloride serves as a powerful Lewis acid that activates the SbF3 reagent. It is proposed that SbCl5 coordinates with SbF3 to form a more reactive mixed halide species (e.g., SbCl4F), which diminishes the passivating effect of the antimony lone pair and increases the electrophilicity of the antimony center. This facilitates the halide exchange cascade, proceeding stepwise from -OCCl3 to -OCCl2F, -OCClF2, and finally to the desired -OCF3 product.[3] The catalytic cycle is a self-validating system; the reaction stalls or proceeds with extremely poor yields in the absence of the SbCl5 catalyst, demonstrating its critical role.[3]

The overall, catalyzed transformation is depicted below:

G Substrate 2-Chloro-5-(trichloromethoxy)pyridine Product 2-Chloro-5-(trifluoromethoxy)pyridine Substrate->Product Halogen Exchange (Halex) Byproduct SbCl₃ Product->Byproduct Stoichiometric Byproduct Reagents SbF₃ (Fluorine Source) SbCl₅ (Catalyst, 5-10 mol%) Reagents->Substrate Heat (e.g., 70-140°C) Solvent-free or high-boiling inert solvent

Caption: Overall schematic of the catalyzed Swarts reaction.

Experimental Protocols

Disclaimer: The following protocols are representative and synthesized from established procedures for similar transformations.[3][4] Researchers should perform initial small-scale trials to optimize conditions for their specific setup and purity requirements. All work must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials.

Reagent & Equipment Overview
ParameterSpecificationPurpose / Comment
Substrate 2-Chloro-5-(trichloromethoxy)pyridineStarting material for fluorination.
Fluorinating Agent Antimony Trifluoride (SbF3), anhydrousSource of fluorine atoms. Must be kept dry.
Catalyst Antimony Pentachloride (SbCl5)Lewis acid activator. Highly corrosive and moisture-sensitive.[5]
Reaction Vessel 3-neck round-bottom flaskAllows for stirring, temperature monitoring, and reagent addition.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture.
Heating Heating mantle with stirrer & temp. controllerFor precise temperature control.
Condenser Reflux or distillation condenserTo control vapors and collect product if distilled directly.
Scrubber NaOH or Soda Lime trapTo neutralize any evolved HCl or other acidic gases.
Step-by-Step Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine
  • Preparation & Inerting:

    • Assemble a dry three-neck flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet. The outlet of the condenser should be connected to a gas scrubber.

    • Flame-dry the glassware under vacuum and backfill with inert gas to ensure all moisture is removed.

    • Charge the flask with 2-Chloro-5-(trichloromethoxy)pyridine (1.0 eq) and anhydrous Antimony Trifluoride (SbF3, approx. 1.5-2.0 eq to ensure sufficient fluorine for exchange).

  • Reaction Initiation:

    • Begin stirring the solid mixture and heat the flask gently to approximately 60-70 °C.

    • CAUTION: In a meticulously controlled manner, add Antimony Pentachloride (SbCl5, 0.05-0.10 eq) dropwise via a syringe. SbCl5 is highly reactive and moisture-sensitive.[5][6] The addition is often exothermic and will initiate the reaction.[3]

  • Reaction Execution:

    • After the catalyst addition, slowly raise the temperature of the reaction mixture to a point where the reaction proceeds efficiently, typically in the range of 100-140 °C. The optimal temperature must be determined empirically.

    • Maintain the reaction at this temperature with vigorous stirring for 2-7 hours. Monitor the reaction progress by taking small, quenched aliquots for analysis by GC-MS or 19F NMR if possible.

  • Work-up & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product, 2-Chloro-5-(trifluoromethoxy)pyridine, is a low-melting solid with a boiling point around 152 °C.[7] It can often be isolated directly from the reaction mixture via vacuum distillation.

    • Alternatively, for a liquid-liquid extraction: Carefully and slowly quench the reaction mixture by pouring it over crushed ice and water. This step is hazardous as antimony halides react with water, releasing HCl gas.[5][6]

    • Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers sequentially with a saturated NaHCO3 solution (to neutralize acid) and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow Diagram

G A 1. Setup & Inerting - Assemble dry glassware - Add Substrate & SbF₃ - Purge with N₂/Ar B 2. Reaction Initiation - Heat to 60-70°C - Add SbCl₅ (catalyst) dropwise A->B Controlled Heating C 3. Reaction - Heat to 100-140°C - Stir for 2-7 hours - Monitor progress (GC-MS) B->C Exothermic Onset D 4. Isolation - Cool to RT - Purify via Vacuum Distillation C->D Reaction Complete E 5. Analysis - Confirm structure (NMR, MS) - Assess purity (GC, HPLC) D->E Pure Product

Caption: Step-by-step experimental workflow for the fluorination reaction.

Safety, Handling, and Troubleshooting

Critical Safety Precautions

Both SbF3 and SbCl5 are highly toxic and corrosive substances. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[8][9]

  • Ventilation: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dusts or vapors.[10][11]

  • Moisture Sensitivity: SbCl5 reacts violently with water, releasing corrosive hydrogen chloride gas.[5][6] It must be handled under inert conditions and stored away from moisture. It can etch stainless steel and will carbonize non-fluorinated plastics.[5]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Medical attention is required.[6][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[6]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]

  • Waste Disposal: All antimony-containing waste is hazardous and must be disposed of according to institutional and environmental regulations. Do not discharge into drains.[12][13]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (moisture exposure).2. Insufficient temperature.3. Insufficient reaction time.1. Use fresh, anhydrous SbCl5 and SbF3.2. Gradually increase reaction temperature in 10°C increments.3. Extend reaction time, monitoring by GC-MS.
Incomplete Conversion (Mixture of -OCClₓFᵧ) 1. Insufficient SbF3.2. Reaction time too short.1. Increase stoichiometry of SbF3 to 2.0-2.5 eq.2. Increase reaction time at the optimized temperature.
Dark Tar-like Byproducts 1. Reaction temperature is too high, causing decomposition.1. Reduce the reaction temperature.2. Consider using a high-boiling inert solvent (e.g., o-dichlorobenzene) to better control the temperature.

References

  • Wikipedia. (n.d.). Antimony pentachloride. Retrieved February 23, 2026, from [Link]

  • American Elements. (2020, October 1). Antimony Pentachloride SDS. Retrieved February 23, 2026, from [Link]

  • Kanto Chemical Co., Inc. (2006, August). Material Safety Data Sheet - "Antimony Pentachloride". Retrieved February 23, 2026, from [Link]

  • CNKI. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research. Retrieved February 23, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ANTIMONY PENTACHLORIDE. Retrieved February 23, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ANTIMONY TRIFLUORIDE. Retrieved February 23, 2026, from [Link]

  • Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • PENTA. (n.d.). Antimony(III) chloride Safety Data Sheet. Retrieved February 23, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: antimony trifluoride. Retrieved February 23, 2026, from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Preparation of a,a-difluoroalkanesulfonic acids. Arkivoc, 2005(6), 1-8. Retrieved from [Link]

  • Unacademy. (n.d.). Swarts Reaction. Retrieved February 23, 2026, from [Link]

  • Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved February 23, 2026, from [Link]

  • Google Patents. (1980). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • BYJU'S. (2019, January 22). Swarts reaction mechanism. Retrieved February 23, 2026, from [Link]

  • Filo. (2024, October 25). Describe the swart's reactions with example. Retrieved February 23, 2026, from [Link]

  • Grokipedia. (n.d.). Swarts fluorination. Retrieved February 23, 2026, from [Link]

  • Brunet, S., et al. (2006). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Journal of Fluorine Chemistry, 127(1), 88-96. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Swarts Reaction. Retrieved February 23, 2026, from [Link]

  • Fluorine notes. (n.d.). Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction. Retrieved February 23, 2026, from [Link]

  • Google Patents. (2010). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • European Patent Office. (1980). EP 0009212 A1 - Process for producing 2-chloro-5-trichloromethylpyridine. Retrieved February 23, 2026, from [Link]

  • Patsnap. (2018, January 26). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved February 23, 2026, from [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10377-10379. Retrieved from [Link]

  • Zhu, X. M., et al. (2013). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E, E69(Pt 3), o359. Retrieved from [Link]

  • Quan, H. D., et al. (2004). SbF5/PAF - A novel fluorinating reagent in preparing fluorine compounds. Journal of Fluorine Chemistry, 125(7), 1169-1172. Retrieved from [Link]

  • Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Wang, L., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Catalysis Letters, 147(10), 2639-2646. Retrieved from [Link]

  • Fujikawa, K., & Yokoyama, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 96-106. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorination of 2-Chloro-5-(trichloromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Selectivity in the Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division[1]

Executive Summary

Converting a trichloromethoxy (


) group to a trifluoromethoxy (

) group on a pyridine ring is a high-stakes transformation.[1] Unlike simple alkyl side chains, the ether linkage renders the

moiety highly sensitive to hydrolysis, while the pyridine ring's nitrogen atom can sequester Lewis acid catalysts. Furthermore, the chlorine at the 2-position is activated, creating a competing site for fluorination (halogen exchange).

This guide addresses the specific yield-killing mechanisms in this reaction: hydrolytic decomposition , catalyst deactivation , and ring-halogen exchange (over-fluorination) .[1]

Module 1: Reaction Mechanics & Stoichiometry[1][2]

The industry standard for this transformation is the Swarts Reaction using Antimony Trifluoride (


) activated by Antimony Pentachloride (

) or Chlorine gas (

). While HF processes exist, they are often less selective for this specific substrate on a laboratory/pilot scale.
The Pathway

The reaction proceeds through stepwise halogen exchange. The critical yield loss occurs at the "stall point" (difluoro intermediate) or through side-reactions.

ReactionPathway SM Starting Material (-OCCl3) Int1 Intermediate 1 (-OCFCl2) SM->Int1 Fast, Exothermic Side1 Hydrolysis Byproduct (Carbamates/Pyridones) SM->Side1 Moisture Int2 Intermediate 2 (-OCF2Cl) Int1->Int2 Moderate Int1->Side1 Moisture Prod Target Product (-OCF3) Int2->Prod Slow (Rate Limiting) Side2 Over-Fluorinated (2-Fluoro analog) Prod->Side2 T > 140°C Excess Catalyst

Figure 1: Reaction pathway showing the rate-limiting step (Int2


 Prod) and critical failure modes.
Stoichiometry Table
ComponentRoleRecommended Equiv.Critical Note
Substrate Reactant1.0Must be dried to


.

Fluorine Source1.1 – 1.2 (per Cl atom)Total ~3.5 equiv.[1] Use high surface area "sublimed" grade if possible.

Catalyst0.05 – 0.10Crucial: Pyridine N lone pair coordinates to Sb(V), deactivating it. Higher loading than benzene analogs is required.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "I have high conversion, but low isolated yield. The mass balance is missing."

Diagnosis: Hydrolytic Decomposition. The


 group is an "anhydride equivalent." In the presence of even trace moisture, it hydrolyzes to form a chlorocarbonate or eventually a pyridone/hydroxypyridine, which often polymerizes or stays in the aqueous waste during workup.

Corrective Action:

  • Feedstock Drying: Azeotropically dry the starting material with toluene or chlorobenzene prior to reaction.

  • Equipment Integrity: Ensure the reactor is pressure-tested and baked out.

  • Hydrolysis Check: If you see a peak at

    
     in IR of the crude, you have carbonyl formation (carbamate/carbonate), confirming moisture ingress [1].
    
Issue 2: "The reaction stalls at the mono-chloro intermediate ( )."

Diagnosis: Catalyst Deactivation or "The Thermodynamic Sink." The exchange of the final Chlorine is the most difficult due to the high electronegativity of the two existing Fluorines pulling electron density, strengthening the C-Cl bond. Additionally, the pyridine nitrogen may have complexed all available


.

Corrective Action:

  • Spike Catalyst: Add a second portion of

    
     (2-3 mol%) once the reaction reaches the stall point.
    
  • Temperature Ramp: Increase temperature to

    
    only after the first two exchanges are complete.
    
  • Cl2 Activation: If using

    
    , continuously bubble a slow stream of 
    
    
    
    gas to keep the Antimony in the +5 oxidation state [2].
Issue 3: "I am seeing significant 2-Fluoro-5-(trifluoromethoxy)pyridine."

Diagnosis: Over-Fluorination (Halex on the ring). The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (


). Aggressive fluorinating agents will displace the 2-Chloro group.[1]

Corrective Action:

  • Temperature Ceiling: Do not exceed

    
    . The activation energy for ring-fluorination is significantly higher than side-chain fluorination.[1]
    
  • Solvent Selection: Avoid polar aprotic solvents (sulfolane, DMSO) if using alkali fluorides (KF), as they accelerate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     on the ring. For Swarts chemistry, run neat or in chlorinated solvents.
    
  • Quench Timing: Monitor reaction by GC/HPLC. Stop the reaction when the

    
     is 
    
    
    
    , even if
    
    
    yield isn't 100%. Chasing the last 2% often costs 10% yield to ring-fluorination.[1]

Module 3: Optimized Experimental Protocol

Safety Warning:


 and 

are toxic and corrosive. Hydrolysis produces HF and HCl. Work in a well-ventilated fume hood with full PPE including HF-resistant gloves.[1]
Step-by-Step Workflow
  • Pre-drying: Dissolve 2-Chloro-5-(trichloromethoxy)pyridine (1.0 eq) in 1,2-dichloroethane (DCE). Distill off the solvent to remove azeotropic water.

  • Charging: In a dry flask equipped with a reflux condenser and mechanical stirrer, charge the dried substrate and

    
     (3.5 eq).
    
  • Catalyst Addition: Heat mixture to

    
    . Add 
    
    
    
    (0.08 eq) dropwise. Expect an exotherm.
  • Reaction Ramp:

    • Hold at

      
       for 2 hours (First 2 exchanges).[1]
      
    • Ramp to

      
       (if neat) or reflux (if high-boiling solvent used) for 3-5 hours.
      
  • Monitoring: Sample every hour. Look for the disappearance of

    
    .
    
  • Workup (Critical for Yield):

    • Cool to

      
      .
      
    • Quench slowly into a mixture of ice and

      
      . Note: Acidic quench prevents emulsion formation by keeping antimony salts soluble.
      
    • Extract with DCM. Wash organic layer with

      
       (remove HF) and brine.
      
    • Dry over

      
       and distill.
      

Module 4: Logic Tree for Yield Optimization

Use this logic flow to diagnose specific yield failures in your current batch.

TroubleshootingTree Start Yield Problem Detected CheckPurity Check Crude Purity (GC/LC) Start->CheckPurity HighByproducts High Impurities? CheckPurity->HighByproducts LowConversion Low Conversion (SM remaining)? CheckPurity->LowConversion IdentifyImp Identify Impurity HighByproducts->IdentifyImp StallPoint Stalled at -OCF2Cl? LowConversion->StallPoint RingF 2-Fluoro Analog Found IdentifyImp->RingF Hydrolysis Hydroxyl/Carbonyl Found IdentifyImp->Hydrolysis ActionRing Action: Lower Temp (<140C) Reduce Reaction Time RingF->ActionRing ActionHydro Action: Dry Reagents Check Reactor Seal Hydrolysis->ActionHydro ActionCat Action: Add more SbCl5 or Cl2 gas StallPoint->ActionCat Yes ActionTemp Action: Increase Temp (if <120C) StallPoint->ActionTemp No

Figure 2: Diagnostic logic tree for troubleshooting yield losses.

References

  • Marhold, A. (1988). Process for producing 2-fluoro substituted pyridine compounds. US Patent 4,786,733.[2] Link

    • Relevance: Discusses the reactivity of pyridine rings toward fluorination and the competition between side-chain and ring substitution.
  • Banks, R. E., et al. (1994). Fluorine in Heterocyclic Chemistry Vol 2. Springer.

    • Relevance: Comprehensive review of Swarts reaction mechanisms on heterocyclic substr
  • Scherer, et al. (1984). Process for the preparation of (trifluoromethoxy)benzenes. US Patent 4,463,196. Link

    • )
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

    • Relevance: Essential for interpreting the reaction monitoring of vs vs intermedi

Sources

Technical Support Center: Purification of 2-Chloro-5-(trichloromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halo-Pyridine Purification Hub. Ticket ID: PUR-PYR-OCCl3-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 2-Chloro-5-(trichloromethoxy)pyridine via the radical chlorination of 2-chloro-5-methoxypyridine .[1] This transformation is chemically distinct from the more common trichloromethyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) synthesis.

The trichloromethoxy (


)  group is a "pseudo-halogen" with unique stability challenges. Unlike stable trifluoromethyl groups, the trichloromethoxy moiety is sensitive to moisture and Lewis acids, often degrading into the corresponding hydroxypyridine and phosgene/HCl.

Your Core Challenge: Separating the fully chlorinated product from under-chlorinated intermediates (


) and ring-chlorinated isomers  without triggering thermal or hydrolytic decomposition.

Module 1: Diagnostic Triage – "Know Your Enemy"[1]

Before attempting purification, you must identify the specific impurity profile.[1] Use this Q&A to interpret your raw data.

Q1: My GC-MS shows multiple peaks with similar retention times. What are they?

A: In radical chlorination of methoxypyridines, you will encounter a statistical distribution of chlorinated species.

ComponentRelative RetentionMass Spec Signature (

)
Origin
Target: 2-Cl-5-(OCCl3)-pyr 1.00 (Ref) M+ ~247/249 (Cluster)Desired Product
Impurity A: Dichloromethoxy ~0.85 - 0.90M+ ~213Incomplete Reaction
Impurity B: Ring-Chlorinated ~1.05 - 1.10M+ ~281Over-chlorination (e.g., 2,3-dichloro)
Impurity C: Hydroxy-pyridine Variable (Tailing)M+ ~129Hydrolysis (Moisture contamination)

Troubleshooting Tip: If Impurity A (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is >5%, do not  attempt distillation yet. The boiling point difference is often too narrow (<10°C at reduced pressure).[1] Drive the reaction further with additional radical initiator (e.g., AIBN) or chlorine gas sparging.[1]
Q2: My crude mixture is fuming or has a sharp, choking odor. Is this normal?

A: CRITICAL WARNING. This indicates active hydrolysis.[1] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 group hydrolyzes to release Phosgene (

)
and HCl.
  • Immediate Action: Neutralize with a dry base (e.g., solid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or purge with dry nitrogen into a scrubber.
    
  • Root Cause: Wet solvents or atmospheric moisture ingress.[1]

Module 2: Purification via Vacuum Distillation

Distillation is the preferred industrial method but carries high thermal risk.[1]

Protocol: High-Vacuum Fractional Distillation

Prerequisites:

  • Vacuum capability: < 1.0 mmHg (Torr).[1]

  • Column: Vigreux (10-15 cm) or Spinning Band (for high purity).[1]

  • Strict exclusion of moisture.

Step-by-Step Guide:

  • Degassing: Stir crude oil under partial vacuum (20 mmHg) at RT for 30 mins to remove dissolved

    
     and 
    
    
    
    .
  • Setup: Assemble glassware with high-vacuum grease.[1] Insert a silver wool plug or copper turnings in the still head (scavenges trace free halogens).[1]

  • Fractions:

FractionVapor Temp (at 0.5 mmHg)*CompositionAction
F1 (Forerun) < 85°CSolvents,

Discard to waste
F2 (Intermediate) 85 - 95°C

/ Mixed
Recycle to next batch
F3 (Main Cut) 98 - 105°C Target (>98%) Collect & Store
F4 (Residue) > 110°CRing-chlorinated / PolymersDo not distill to dryness

*Note: Temperatures are estimated based on boiling point elevation rules for chlorinated pyridines. You must calibrate to your specific vacuum pressure.

Q3: The pot temperature is rising, but the product isn't distilling. Should I increase heat?

A: STOP. Do not exceed a pot temperature of 140°C.

  • Risk: At >150°C, the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     group can undergo rearrangement or elimination.
    
  • Solution: Improve your vacuum. If you cannot achieve <1 mmHg, switch to Chromatographic Purification (Module 3).[1]

Module 3: Chromatographic Purification (The "Gentle" Alternative)

If distillation fails or thermal instability is observed, use column chromatography.[1] Standard silica gel protocols will destroy your product. [1]

The "Neutralization" Requirement

Standard Silica Gel (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is slightly acidic (

). This acidity catalyzes the cleavage of the trichloromethoxy ether linkage.

Correct Stationary Phase Selection:

  • Neutral Alumina (Brockmann Grade III): Best choice.[1] Inert to the sensitive ether.[1]

  • Basified Silica: Slurry standard silica in solvent containing 1% Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
Elution Protocol
  • Mobile Phase: Hexane/Ethyl Acetate (Gradient: 100:0 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     95:5).
    
  • Loading: Dry load on Celite is preferred over liquid loading to minimize solvent interaction time.[1]

Visualization (DOT Diagram): Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (GC-MS) Start->CheckImpurity Decision1 Is Dichloromethoxy (-OCHCl2) > 5%? CheckImpurity->Decision1 Action_Rechlorinate STOP: Re-chlorinate (Add AIBN/Cl2) Decision1->Action_Rechlorinate Yes Decision2 Is Product Thermally Stable at >100°C? Decision1->Decision2 No Action_Rechlorinate->CheckImpurity Distillation High Vacuum Distillation (<1 mmHg, Vigreux Column) Decision2->Distillation Yes Chromatography Column Chromatography (Neutral Alumina ONLY) Decision2->Chromatography No (or Vacuum limited) Result Pure 2-Chloro-5-(trichloromethoxy)pyridine Distillation->Result Chromatography->Result

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity levels and thermal stability.

Module 4: Storage & Stability (Preventing Re-Contamination)

Users often purify the compound successfully, only to find it degraded a week later.

Q4: My clear oil turned into a white solid/sludge. What happened?

A: The product hydrolyzed. The white solid is likely 2-chloro-5-hydroxypyridine or its hydrochloride salt.[1]

Mechanism of Degradation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">




Storage Protocol:

  • Container: Teflon-lined glass or amber vials. Do not use standard metal caps (HCl will corrode them).[1]

  • Atmosphere: Argon blanket is mandatory.[1]

  • Stabilizer: For long-term storage, adding a strip of activated molecular sieves (4Å) to the liquid can scavenge trace moisture.[1]

References & Authority

  • Synthesis of Trichloromethyl-pyridines:

    • Source: Zhu, X. M., et al. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine."[2] Asian Journal of Chemistry, 2013.[1][2]

    • Relevance: Establishes boiling point ranges and chlorination protocols for analogous pyridine systems.

    • [1][2]

  • Radical Chlorination Methodology:

    • Source: Patent EP0009212A1, "Process for producing 2-chloro-5-trichloromethylpyridine."[1]

    • Relevance: details the gas-phase and radical chlorination conditions necessary to achieve full trichlorination.

    • [1]

  • Stability of Trifluoro/Trichloromethoxy Groups:

    • Source: Chemical Science, 2015, "Access to a new class of synthetic building blocks via trifluoromethoxylation..."

    • Relevance: Discusses the lability of halo-methoxy groups on heterocycles and the necessity of avoiding acidic hydrolysis.

Disclaimer: This guide is for research purposes only. The synthesis involves toxic reagents (Chlorine gas) and byproducts (Phosgene).[1] All procedures must be performed in a functioning fume hood.

Sources

Technical Support Center: 2-Chloro-5-(trichloromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Technical Bulletin: Critical Stability Considerations

Welcome to the technical support guide for 2-Chloro-5-(trichloromethoxy)pyridine. This document is designed for researchers, chemists, and drug development professionals who handle this specialized reagent.

It is critical to understand that 2-Chloro-5-(trichloromethoxy)pyridine possesses a functional group, the trichloromethoxy group (-O-CCl₃), that is inherently susceptible to hydrolysis. The presence of this group on an electron-deficient 2-chloropyridine ring likely exacerbates this instability. Due to the limited availability of specific stability data in peer-reviewed literature for this exact molecule, this guide is built upon established principles of organic chemistry and extensive field experience with analogous moisture-sensitive compounds. The primary and most immediate stability concern is rapid degradation upon exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Chloro-5-(trichloromethoxy)pyridine?

The primary degradation pathway is hydrolysis of the trichloromethoxy group. This functional group is highly electrophilic and will readily react with water, even trace amounts of atmospheric moisture. The reaction proceeds via nucleophilic attack by water on the carbon atom of the -OCCl₃ group. This is predicted to yield unstable intermediates that ultimately decompose to the corresponding pyridinol and highly toxic phosgene gas (which itself hydrolyzes to hydrochloric acid and carbon dioxide). This rapid decomposition can significantly impact the purity of the material and the outcome of your experiments.

Q2: What are the visible signs of compound degradation?

Users should be vigilant for the following signs of degradation:

  • Change in Physical Appearance: The pure compound should be a solid or liquid as specified on the certificate of analysis. Degradation may lead to discoloration, fuming, or the appearance of a solid precipitate (2-chloro-5-hydroxypyridine) in a liquid sample.

  • Acrid Odor: The release of HCl gas from the hydrolysis of degradation byproducts can produce a sharp, acrid smell.

  • Pressure Buildup: Gas evolution (CO₂) from phosgene decomposition can cause pressure to build up in a sealed container. Handle any suspect containers with extreme caution in a fume hood.

  • Inconsistent Analytical Data: A primary indicator of degradation is the appearance of new signals in ¹H NMR or additional peaks in LC-MS analysis corresponding to the hydrolyzed pyridinol or other byproducts.

Q3: What are the absolute mandatory storage conditions for this reagent?

To ensure the longest possible shelf life and maintain material integrity, strict adherence to the following storage conditions is essential. These conditions are designed to mitigate the primary risk of hydrolysis.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)CRITICAL: Prevents exposure to atmospheric moisture and oxygen. The container must be backfilled with inert gas after every use.
Container Tightly sealed, amber glass vial with a PTFE-lined cap.Protects from light and ensures an airtight seal. PTFE liners provide superior chemical resistance.
Location Cool, dry, well-ventilated area away from incompatible materials.Standard best practice for safe chemical storage.[1]
Incompatibilities Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents.These substances can initiate rapid and potentially hazardous decomposition.[2]

Q4: How should I handle this compound in the lab to prevent degradation during an experiment?

All manipulations should be performed using standard anhydrous techniques to prevent exposure to moisture.

  • Glovebox Use: The ideal handling environment is a glovebox with a low-moisture atmosphere (<10 ppm H₂O).

  • Schlenk Line Technique: If a glovebox is unavailable, use a Schlenk line. The container should only be opened under a positive pressure of a dry, inert gas (argon or nitrogen).

  • Use of Dry Solvents and Reagents: Ensure all solvents, reagents, and glassware are rigorously dried before use. Solvents should be of anhydrous grade, preferably passed through a solvent purification system or stored over molecular sieves.

  • Syringe/Cannula Transfer: Use oven-dried syringes or a cannula to transfer the reagent. Never scoop the solid in the open air.

Troubleshooting Guide

This section addresses common issues that may arise from the improper storage or handling of 2-Chloro-5-(trichloromethoxy)pyridine.

Issue 1: My reaction yield is low or inconsistent.

  • Probable Cause: The most likely cause is the use of partially or fully hydrolyzed starting material. The effective molar quantity of the active reagent is lower than calculated, and the resulting pyridinol byproduct may interfere with your reaction.

  • Solution:

    • Perform a Pre-Use Quality Control Check: Before each use, verify the integrity of the reagent. A quick ¹H NMR is the most effective method. See the protocol below.

    • Acquire Fresh Material: If significant degradation is observed, the material should be safely discarded and a new batch procured.

    • Strict Anhydrous Technique: Re-evaluate your experimental setup to eliminate all potential sources of moisture. Ensure solvents and other reagents are perfectly dry.

Issue 2: My final product is contaminated with an unexpected, polar impurity.

  • Probable Cause: The impurity is likely 2-chloro-5-hydroxypyridine, the final product of hydrolysis. This can be introduced from degraded starting material or from trace moisture in your reaction mixture reacting with the compound.

  • Solution:

    • Confirm Impurity Identity: Use LC-MS or NMR to confirm if the impurity's mass or spectrum matches that of 2-chloro-5-hydroxypyridine.

    • Improve Purification: The hydroxyl group makes the impurity significantly more polar. It can often be removed using column chromatography with a more polar eluent system or via an aqueous basic wash (if your desired product is stable to these conditions).

    • Preventive Measures: Moving forward, implement the rigorous handling procedures outlined in the FAQ and the pre-use QC check.

Issue 3: I noticed a color change and/or a slight pressure release when opening the vial.

  • Probable Cause: This is a strong indicator of degradation. The color change is due to the formation of byproducts, and the pressure is from CO₂ and HCl gas evolution.

  • Action: DO NOT USE. The material is compromised. Handle the vial with extreme care inside a certified chemical fume hood. Quench the material slowly and carefully by adding it to a large volume of a suitable solvent before disposing of it according to your institution's hazardous waste protocols.[3]

Visualized Degradation & Experimental Workflow

Proposed Hydrolytic Degradation Pathway

The diagram below illustrates the predicted two-step hydrolysis of 2-Chloro-5-(trichloromethoxy)pyridine. The initial reaction with water forms an unstable intermediate, which then eliminates highly toxic phosgene. The phosgene is subsequently hydrolyzed to carbon dioxide and hydrochloric acid.

G cluster_main Hydrolysis Pathway cluster_reagents Reagents/Conditions A 2-Chloro-5-(trichloromethoxy)pyridine B 2-Chloro-5-hydroxypyridine A->B + H2O - COCl2 C Phosgene (COCl2) D CO2 + 2HCl C->D + H2O H2O H2O (Moisture) H2O->A Initiates Degradation H2O->C Decomposes Phosgene

Caption: Proposed hydrolytic degradation of 2-Chloro-5-(trichloromethoxy)pyridine.

Pre-Use Quality Control Workflow

This workflow ensures that the reagent's integrity is confirmed before its commitment to a reaction.

Caption: Workflow for a pre-experiment NMR-based purity check.

Experimental Protocol: Pre-Use ¹H NMR Quality Control Check

Objective: To qualitatively assess the purity of 2-Chloro-5-(trichloromethoxy)pyridine and detect the presence of the primary hydrolysis byproduct, 2-chloro-5-hydroxypyridine, before experimental use.

Materials:

  • Vial of 2-Chloro-5-(trichloromethoxy)pyridine

  • NMR tube and cap (oven-dried)

  • Anhydrous NMR solvent (e.g., CDCl₃ or DMSO-d₆) from a sealed ampoule or freshly dried.

  • Microsyringe or gas-tight syringe (oven-dried)

  • Glovebox or Schlenk line with a supply of dry argon or nitrogen

Procedure:

  • Preparation: Place the oven-dried NMR tube and cap, the sealed vial of the compound, and the anhydrous NMR solvent into a glovebox antechamber and evacuate/refill with inert gas three times before bringing them into the main chamber. If using a Schlenk line, ensure all glassware is properly flame-dried under vacuum and cooled under inert gas.

  • Sample Preparation:

    • Inside the glovebox or under a positive pressure of inert gas, carefully open the vial of 2-Chloro-5-(trichloromethoxy)pyridine.

    • Place a small amount of the compound (approx. 1-2 mg) into the bottom of the dried NMR tube.

    • Using a dried syringe, add approximately 0.6 mL of anhydrous NMR solvent to the tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Remove the sealed NMR tube from the glovebox.

    • Wipe the outside of the tube clean.

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Expected Spectrum (Pure Compound): The spectrum should show only the aromatic protons of the 2-chloropyridine ring system. The chemical shifts will be in the aromatic region (typically 7.0-9.0 ppm).

    • Signs of Degradation: Look for the appearance of a new set of aromatic signals corresponding to 2-chloro-5-hydroxypyridine. Crucially, a broad singlet corresponding to the phenolic -OH proton will also appear. The chemical shift of this -OH peak can vary but is often found downfield.

  • Decision:

    • If only the signals for the parent compound are present, the material is of high purity and suitable for use.

    • If signals corresponding to the hydrolyzed byproduct are present, the material is degraded. The ratio of integrals can give a rough estimate of the degree of decomposition. It is strongly recommended to discard the material if any degradation is detected.

References

This guide has been developed by synthesizing information from safety data sheets of analogous compounds and fundamental chemical principles, as direct literature on the specified topic is sparse.

  • PubChem. (n.d.). 2-Chloro-5-trichloromethylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Google Patents. (2010). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • Carl ROTH GmbH + Co. KG. (2021). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Available at: [Link]

  • LOTTE Chemical Corporation. (2025). Safety Data Sheet. Available at: [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Renfert GmbH. (2025). Safety Data Sheet according to Regulation (EC) No 1907/2006. Available at: [Link]

  • Covestro. (2012). Safety Data Sheet. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-Chloro-5-(trichloromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of agrochemicals and pharmaceuticals, the trichloromethoxy (-OCCl₃) group serves as a critical lipophilic anchor and a synthetic precursor to the widely used trifluoromethoxy (-OCF₃) moiety. However, its analysis presents unique challenges due to its hydrolytic instability and electronic similarity to other halogenated substituents.

This guide provides an in-depth technical comparison of the 2-Chloro-5-(trichloromethoxy)pyridine 1H NMR profile against its key analogs: the electron-rich precursor (-OCH₃ ) and the stable bioisostere (-OCF₃ ).

Why This Analysis Matters
  • Reaction Monitoring: Distinguishing the target from the starting material (2-Chloro-5-methoxypyridine) relies on observing the "switch" from electron donation to strong electron withdrawal.

  • Purity Assessment: The -OCCl₃ group is labile; NMR is the primary tool to detect hydrolysis byproducts (e.g., carbonates or hydroxypyridines) that HPLC might miss due to column degradation.

  • Structural Validation: Confirms the regioselectivity of chlorination at the oxygen-bound carbon rather than the pyridine ring.

Part 2: Structural Logic & Spin System

The molecule consists of a trisubstituted pyridine ring.[1] To interpret the spectrum, we must visualize the proton environment.

Graphviz: Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the spin system and differentiating it from common impurities.

NMR_Assignment_Logic Substrate Target Sample: 2-Chloro-5-(trichloromethoxy)pyridine Solvent Solvent Selection: CDCl3 (Anhydrous) Substrate->Solvent Dissolve SpinSystem AMX Spin System (Pyridine Protons) Solvent->SpinSystem Acquire H6 H6 (α-N) Most Deshielded (~8.4 - 8.6 ppm) SpinSystem->H6 Doublet (J~2.5) H4 H4 (Ortho to OCCl3) Meta-Coupled (~7.6 - 7.8 ppm) SpinSystem->H4 dd (J~8.5, 2.5) H3 H3 (Ortho to Cl) Ortho-Coupled (~7.3 - 7.5 ppm) SpinSystem->H3 Doublet (J~8.5) Impurity_SM Impurity: Starting Material (-OCH3 singlet @ 3.9 ppm) SpinSystem->Impurity_SM Check Region 3.0-4.0 Impurity_Hyd Impurity: Hydrolysis (Broad OH or Carbonate) SpinSystem->Impurity_Hyd Check Exchangeables

Caption: Logical workflow for assigning the AMX spin system of the trisubstituted pyridine ring and identifying critical process impurities.

Part 3: Comparative Spectral Analysis

The definitive identification of 2-Chloro-5-(trichloromethoxy)pyridine requires comparison with its immediate chemical relatives. The shift from an electron-donating group (-OCH₃) to a withdrawing group (-OCCl₃) causes a dramatic downfield shift of the ring protons.

Table 1: Chemical Shift Comparison (δ ppm in CDCl₃)[2]
Proton PositionTarget: 2-Cl-5-(OCCl₃)-PyAnalog A: 2-Cl-5-(OCF₃)-Py [1]Precursor: 2-Cl-5-(OCH₃)-Py [2]Electronic Effect
H6 (α to N)8.45 – 8.55 (d)8.69~8.05Deshielding: -OCCl₃ withdraws e⁻, but less than -CF₃.
H4 (Ortho to OR)7.65 – 7.75 (dd)7.90~7.25Major Shift: Loss of +M (Resonance) from OMe causes ~0.5 ppm downfield shift.
H3 (Ortho to Cl)7.35 – 7.45 (d)7.50~7.30Minor Shift: Remote from the modification site; dominated by Cl.
Substituent None None (F-coupling in C13)3.90 (s, 3H)Diagnostic: Disappearance of the methoxy singlet is the primary reaction endpoint.

Key Coupling Constants (


): 
  • 
     (Ortho):  ~8.5 – 8.8 Hz (Characteristic of pyridine 3,4-position).
    
  • 
     (Meta):  ~2.5 – 2.8 Hz (Characteristic of 2,5-substitution).
    
  • 
     (Para):  < 1.0 Hz (Often unresolved).
    
Detailed Mechanistic Insight
  • The "Methoxy to Trichloromethoxy" Switch:

    • In the precursor (-OCH₃), the oxygen lone pair donates electron density into the ring (Resonance effect, +M), shielding H4 and H6.

    • In the target (-OCCl₃), the three chlorine atoms exert a massive inductive withdrawal (-I) on the oxygen, effectively "locking" the lone pair and preventing donation into the ring. This converts the group from an activator to a deactivator , causing the observed downfield shift (deshielding) of H4 and H6.

  • Comparison with -OCF₃:

    • The -OCCl₃ group is sterically bulkier than -OCF₃. While Fluorine is more electronegative, the C-Cl bonds are longer and more polarizable. Empirically, the -OCCl₃ protons often appear slightly upfield (0.1 - 0.2 ppm) relative to the -OCF₃ analog due to subtle differences in anisotropy and inductive strength [3].

Part 4: Experimental Protocol (Self-Validating)

The -OCCl₃ group is moisture sensitive . Standard NMR protocols must be modified to prevent in-tube degradation which leads to confusing spectra.

Step-by-Step Methodology
  • Solvent Preparation:

    • Use: CDCl₃ (Deuterated Chloroform) treated with anhydrous K₂CO₃ or stored over molecular sieves (3Å).

    • Avoid: DMSO-d₆ (Hygroscopic nature promotes hydrolysis of -OCCl₃ to carbonates).

    • Avoid: Acidic CDCl₃ (Old solvent can contain DCl, which catalyzes decomposition).

  • Sample Preparation:

    • Weigh ~10-15 mg of the oil/solid.

    • Dissolve in 0.6 mL of neutralized CDCl₃.

    • Validation Step: Add 1 drop of C₆F₆ (Hexafluorobenzene) if 19F NMR is available to check for -OCF₃ exchange byproducts, though not strictly necessary for 1H.

  • Acquisition Parameters:

    • Pulse: 30° pulse angle (approx 3.0 µs).

    • Relaxation Delay (D1): > 2.0 seconds (Essential for accurate integration of aromatic protons).

    • Scans (NS): 16 scans (Sufficient for >10 mg).

  • Data Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required. The H6 doublet often shows phase distortion due to proximity to the solvent peak or water exchange.

Part 5: Troubleshooting & Impurity Profiling

If the spectrum does not match the predicted values in Table 1, check for these common issues:

ObservationDiagnosisRemediation
Singlet at ~3.9 ppm Unreacted Starting Material (2-Chloro-5-methoxypyridine).Incomplete chlorination. Extend reaction time or add initiator.
Broad peak ~10-11 ppm Hydrolysis Product (2-Chloro-5-hydroxypyridine).Sample is wet or decomposing. Dry the sample and re-run in fresh anhydrous CDCl₃.
Complex Multiplets Mixture of -OCHCl₂ and -OCCl₃.Radical chlorination was insufficient. Look for a proton signal at ~6.5-7.0 ppm (characteristic of -OCHCl₂).
Shift of H6 > 8.8 ppm Pyridinium Salt Formation.The sample contains residual acid (HCl). Wash with NaHCO₃ before NMR analysis.

References

  • ChemicalBook. (2025). 1H NMR Spectrum of 2-Chloro-5-trifluoromethylpyridine (CAS 52334-81-3).[2]Link

  • BLD Pharm. (2025). 2-Chloro-5-methoxypyridine Data Sheet (CAS 139585-48-1).[3]Link

  • Beilstein J. Org. Chem. (2008).[4][5] Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[5] (Discusses the electronic comparison of OCF3 vs OCCl3). Link

  • PubChem. (2025). 2-Chloro-5-(trichloromethyl)pyridine Compound Summary. (Note: Distinguishes the C-linked vs O-linked analogs). Link

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (Provides baseline shifts for polychlorinated pyridines). Link

Sources

Technical Comparison Guide: 13C NMR Profiling of 2-Chloro-5-(trichloromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shift profile of 2-Chloro-5-(trichloromethoxy)pyridine , structured for researchers requiring rigorous structural verification.

Executive Summary & Application Context

2-Chloro-5-(trichloromethoxy)pyridine is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of advanced agrochemicals (herbicides/insecticides) and pharmaceutical intermediates. Its structural uniqueness lies in the trichloromethoxy (-OCCl3) group, a motif that imparts significant lipophilicity and electronic modulation compared to its fluoro-analogs.

This guide provides a technical comparison of its 13C NMR signature against key structural alternatives: 2-Chloro-5-(trifluoromethoxy)pyridine (the fluoro-isostere) and 2-Chloro-5-methoxypyridine (the non-halogenated ether).

Key Spectral Diagnostic

The definitive spectral feature of this molecule is the -OCCl3 carbon resonance , which appears as a singlet in the 91–97 ppm range . This stands in sharp contrast to the -OCF3 group (quartet at ~120 ppm) and the -OCH3 group (~56 ppm), providing an unambiguous quality control (QC) marker.

Theoretical Grounding: Electronic Substituent Effects

To interpret the NMR data accurately, one must understand the electronic environment induced by the substituents.

  • 2-Chloro Group: Exerts an inductive withdrawing effect (-I) on C2 and a mesomeric donating effect (+M) that shields C3 and C5.

  • 5-Trichloromethoxy Group (-OCCl3):

    • Induction (-I): The -CCl3 moiety is strongly electron-withdrawing, significantly deshielding the oxygen-attached carbon (C5).

    • Resonance (+M): The oxygen lone pair donation is dampened by the electron-hungry -CCl3 group compared to a standard methoxy (-OCH3) group. This results in less shielding of the ortho-positions (C4/C6) compared to the methoxy analog.

Comparative 13C NMR Data Analysis

The following table synthesizes predicted and literature-derived chemical shifts. Values are referenced to CDCl3 (77.16 ppm).

Table 1: Comparative Chemical Shift Profiling (ppm)
Carbon PositionTarget: 2-Cl-5-(OCCl3)-Py Analog A: 2-Cl-5-(OCF3)-Py Analog B: 2-Cl-5-(OCH3)-Py Assignment Logic
-OCX3 / -OCH3 92.0 – 97.0 (s) 120.5 (q, J~260 Hz) 56.2 (s) Diagnostic Peak. -OCCl3 is shielded relative to -OCF3 but deshielded vs -OCH3.
C2 (Cl-C=N) 148.0 – 152.0148.5143.0Deshielded by N and Cl (ipso).
C6 (N=CH) 145.0 – 148.0146.0135.0Ortho to ether. -OCCl3 withdraws more than -OCH3, deshielding C6.
C5 (C-O) 142.0 – 145.0144.0154.0Ipso to ether. -OCH3 is a stronger donor, shifting C5 downfield.
C4 (HC=C) 128.0 – 132.0129.0123.0Para to Cl, Ortho to ether.
C3 (Cl-C-CH) 124.0 – 126.0124.5124.0Meta to ether; dominated by Cl effect.

Note on Data Sources:

  • -OCCl3 Shift: Derived from literature values for aryl trichloromethyl ethers (e.g., 2-[3-(trichloromethoxy)propyl]isoindole-1,3-dione) where the -OCCl3 carbon consistently appears at 91.8–96.9 ppm [1].

  • -OCF3 Shift: Based on standard aryl trifluoromethoxy characteristic quartets caused by C-F coupling [2].

Experimental Protocol: Enhanced Detection of Quaternary Carbons

The -OCCl3 carbon is quaternary and lacks direct proton attachment, leading to long relaxation times (T1) and minimal Nuclear Overhauser Effect (NOE) enhancement. Standard proton-decoupled protocols often miss this peak or show it with very low intensity.

Optimized Acquisition Workflow

To ensure quantitative integration and visibility of the critical ~94 ppm peak, follow this protocol:

  • Sample Prep: Dissolve ~30 mg of sample in 0.6 mL CDCl3 .

  • Relaxation Agent: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)3] .

    • Mechanism:[1] This paramagnetic agent shortens T1 relaxation times for all carbons, specifically enhancing the signal-to-noise ratio for quaternary carbons (C2, C5, and -OCCl3).

  • Pulse Sequence: Inverse-gated decoupling (e.g., zgig on Bruker) to suppress NOE if quantitative data is needed, or standard power-gated decoupling (zgpg30) with extended delay.

  • Parameters:

    • Relaxation Delay (D1): Set to 3–5 seconds (with Cr(acac)3) or >10 seconds (without).

    • Scans (NS): Minimum 1024 scans to resolve the quaternary splitting patterns if present.

Diagram: Structural Verification Workflow

NMR_Workflow Start Sample: 2-Chloro-5-(trichloromethoxy)pyridine Prep Preparation: 30mg in CDCl3 + 2mg Cr(acac)3 Start->Prep Acq Acquisition: 13C {1H} Decoupled D1 = 5.0s, NS = 1024 Prep->Acq Process Processing: LB = 1.0 Hz Baseline Correction Acq->Process Decision Check Region 90-100 ppm Process->Decision Result_Pos Singlet at ~94 ppm detected (Identity Confirmed) Decision->Result_Pos Singlet Present Result_Neg No Peak or Quartet detected (Impurity/Analog) Decision->Result_Neg Absent Analog_Check Check ~120 ppm (q) Indicates -OCF3 Analog Result_Neg->Analog_Check Troubleshoot

Caption: Logic flow for confirming the trichloromethoxy moiety using 13C NMR. Note the critical decision point at the 90-100 ppm window.

Comparative Performance & Stability

When selecting between the trichloromethoxy and trifluoromethoxy variants for drug design:

  • Lipophilicity: The -OCCl3 group is significantly more lipophilic than -OCF3, potentially increasing membrane permeability but also metabolic liability.

  • Chemical Stability:

    • -OCF3: Highly stable to hydrolysis and metabolic oxidation.

    • -OCCl3: Susceptible to hydrolysis under basic conditions to form carbonates or chloroformates. NMR monitoring is essential during synthesis to detect degradation products (e.g., loss of the 94 ppm peak).

  • Spectral Resolution: The -OCCl3 signal is a singlet , simplifying spectral complexity compared to the -OCF3 quartet (which splits signal intensity into four lines, making detection harder at low concentrations).

References

  • Aryl Trichloromethyl Ether Shifts

    • Source: Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers. National Institutes of Health (NIH) / PMC. (Data for Compound 6c/4i confirming -OCCl3 shift at ~91-97 ppm).[2]

  • Fluorinated Pyridine Analogs

    • Source: 2-Chloro-5-trifluoromethylpyridine 13C NMR Spectrum.[2][3] ChemicalBook.

  • General 13C NMR Shift Database

    • Source: 13C NMR Chemical Shifts Guide.[4][5] Oregon State University.

Sources

Comparative Analytical Guide: GC-MS Profiling of 2-Chloro-5-(trichloromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of 2-Chloro-5-(trichloromethoxy)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Significance

2-Chloro-5-(trichloromethoxy)pyridine (CAS: 1221171-73-8) is a critical, albeit labile, intermediate used primarily in the synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine , a high-value fluorinated building block for agrochemicals and pharmaceuticals.

Unlike its stable trifluoromethoxy downstream product, the trichloromethoxy precursor presents unique analytical challenges due to the thermal instability and moisture sensitivity of the -OCCl₃ moiety. This guide provides a definitive comparison of its fragmentation behavior against its primary structural analogs, equipping researchers with the data needed to distinguish the target compound from degradation products and process impurities.

The Comparative Landscape
CompoundStructureCASRoleKey Analytical Challenge
Target 2-Chloro-5-(trichloromethoxy)pyridine 1221171-73-8 Precursor Thermal degradation to Phosgene + Hydroxypyridine
Analog A 2-Chloro-5-(trifluoromethoxy)pyridine1206972-45-3ProductHigh volatility; distinguishing from Cl-isomers
Analog B 2-Chloro-5-(trichloromethyl)pyridine69045-78-9Isomer/AnalogDifferentiating -OCCl₃ vs -CCl₃ side chain

Experimental Protocol: Ensuring Integrity

Expert Insight: The trichloromethoxy group is prone to hydrolysis and thermal elimination of phosgene (COCl₂). Standard generic GC protocols often lead to on-column degradation, resulting in false negatives.

Method A: High-Integrity GC-MS Workflow
  • Inlet Temperature: 200°C (Keep low to minimize thermal cleavage).

  • Injection Mode: Split (10:1) to reduce residence time.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Mass Spec Source: EI (70 eV), Source Temp 230°C.

Critical Control: Ensure the liner is deactivated and free of glass wool if possible, or use a low-activity wool to prevent catalytic decomposition of the -OCCl₃ group.

Fragmentation Analysis & Results

Target: 2-Chloro-5-(trichloromethoxy)pyridine

Molecular Formula: C₆H₃Cl₄NO Monoisotopic Mass: ~244.9 u (Based on ³⁵Cl)[1]

The mass spectrum is dominated by the instability of the ether linkage to the trichloromethyl group.

m/z (Ion)IdentityRelative AbundanceMechanistic Origin
245 / 247 / 249 [M]⁺ Low (<10%)Molecular ion cluster. Shows characteristic 4-Cl isotope pattern (9:12:6:1 ratio approx).
210 / 212 [M - Cl]⁺ MediumLoss of radical Cl• from the -CCl₃ group.
117 / 119 / 121 [CCl₃]⁺ Base Peak (100%) Alpha-cleavage at the ether oxygen. Diagnostic for -OCCl₃ and -CCl₃ groups.
112 / 114 [C₅H₃ClN]⁺ HighChloropyridyl cation . Formed by the loss of the entire -OCCl₃ side chain.
147 / 149 [M - COCl₂]⁺ LowRearrangement loss of Phosgene. Leaves a dichloropyridine fragment.
Comparison: Target vs. Analogs
Vs. 2-Chloro-5-(trifluoromethoxy)pyridine (Analog A)
  • Shift in Molecular Ion: Analog A appears at m/z 197 (vs 245).

  • Base Peak Difference: Analog A does not produce the m/z 117 cluster. Its fragmentation is driven by [M-Cl]⁺ (m/z 162) and [M-OCF₃]⁺ (m/z 112).

  • Stability: Analog A shows a much stronger molecular ion due to the strength of the C-F bonds compared to C-Cl.

Vs. 2-Chloro-5-(trichloromethyl)pyridine (Analog B)
  • Mass Shift: Analog B (C₆H₃Cl₄N) has a mass of 229 (16 amu lower due to lack of Oxygen).

  • Fragment Similarity: Both produce the m/z 117 [CCl₃]⁺ base peak.

  • Differentiation: Look for the m/z 112 peak.

    • In the Methoxy target, m/z 112 corresponds to [C₅H₃ClN]⁺ (Loss of -OCCl₃).

    • In the Methyl analog, loss of -CCl₃ yields [C₅H₃ClN]⁺ as well, but the parent ion is 229, not 245.

    • Key Differentiator: The presence of Oxygen in the Target allows for the loss of COCl (63 amu) or COCl₂ (98 amu) rearrangements which are impossible in the Methyl analog.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competitive fragmentation pathways for 2-Chloro-5-(trichloromethoxy)pyridine, highlighting the critical "Phosgene Loss" pathway that distinguishes it from alkyl analogs.

FragmentationPathway cluster_legend Pathway Legend M Molecular Ion [M]+ m/z 245 (4-Cl) CCl3 [CCl3]+ m/z 117 (Base Peak) M->CCl3 α-Cleavage (C-O bond) PyridylOx [Py-O-CCl2]+ m/z 210 M->PyridylOx - Cl• Pyridyl Chloropyridyl Cation [C5H3ClN]+ m/z 112 M->Pyridyl - OCCl3• (Inductive Cleavage) M_Cl [M - Cl]+ m/z 210 PhosgeneLoss [M - COCl2]+ (Dichloropyridine) m/z 147 PyridylOx->PhosgeneLoss - COCl (Rearrangement) desc Note: The formation of m/z 117 is the dominant process due to the stability of the trichloromethyl cation.

Caption: Competitive fragmentation pathways of 2-Chloro-5-(trichloromethoxy)pyridine under 70eV EI ionization. The alpha-cleavage producing m/z 117 is the dominant mechanism.

Troubleshooting & Degradation Markers

If your GC-MS spectrum shows a base peak at m/z 129 (2-Chloro-5-hydroxypyridine) or m/z 231 (Trifluoro analog), consider the following:

  • m/z 129 Dominance: Indicates moisture contamination . The -OCCl₃ group hydrolyzed to -OH in the vial or on the column.

    • Solution: Dry solvent (DCM) over MgSO₄; use fresh silanized liners.

  • m/z 231 Dominance: You have likely injected the product (Trifluoro) rather than the precursor, or cross-contamination has occurred.

  • Tailing Peaks: The -OCCl₃ group interacts with active silanols.

    • Solution: Trim the column guard (50 cm) and use split injection.

References

  • European Patent Office. (2010).[2][3] Method for the preparation of functionalized trihalomethoxy substituted pyridines (EP2350008B1). Retrieved from .

  • Sigma-Aldrich. (n.d.).[4] 2-Chloro-5-(trifluoromethyl)pyridine Product Specification & MS Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - General Fragmentation of Trichloromethyl Ethers. Retrieved from .

  • ChemicalBook. (2024). 2-Chloro-5-(trichloromethoxy)pyridine Property and Synthesis. Retrieved from .

Sources

HPLC method for purity analysis of 2-Chloro-5-(trichloromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method for Purity Analysis of 2-Chloro-5-(trichloromethoxy)pyridine

Part 1: Executive Summary & Structural Disambiguation

The Challenge: Analyzing 2-Chloro-5-(trichloromethoxy)pyridine (CAS: 1221171-73-8) presents a unique set of chromatographic challenges distinct from its more common analogs. Unlike the robust trifluoromethoxy (


) or trichloromethyl (

) derivatives, the trichloromethoxy (

) moiety is hydrolytically labile and extremely lipophilic .[1][2]

Standard generic HPLC methods often fail for this analyte due to:

  • On-Column Hydrolysis: Neutral or basic mobile phases can degrade the

    
     group into a chloroformate or carbonate species during the run.[1][2]
    
  • Excessive Retention: The high lipophilicity (LogP > 4.5 estimated) leads to broad peaks and long run times on standard C18 columns.[1][2]

  • Structural Confusion: Analysts often apply methods designed for the

    
     analog (CAS 69045-78-9), resulting in poor resolution of critical des-chloro impurities.[1][2]
    

The Solution: This guide compares a Legacy Isocratic Method against an Optimized Acidic Gradient Method . The optimized method utilizes a sterically protected C18 stationary phase and low-pH buffering to ensure analyte stability and sharp peak shape.[1][2]

Part 2: Chemical Context & Method Strategy

Structural Analysis
  • Core: Pyridine ring (weakly basic,

    
    -electron deficient).[1][2]
    
  • Substituents:

    • 2-Cl: Electron-withdrawing, deactivates the ring, susceptible to nucleophilic attack.[1][2]

    • 5-OCCl

      
      :  Highly lipophilic, sterically bulky, and sensitive to moisture (hydrolysis risk).[1][2]
      
Critical Criticality: Hydrolytic Stability

The


 group can hydrolyze to form 2-chloro-5-pyridyl chloroformate equivalents in the presence of water, especially at pH > 6.[1][2]
  • Rule 1: Mobile phase pH must be acidic (pH 2.0–3.[1][2]0) to suppress hydrolysis.[1][2]

  • Rule 2: Sample diluent should be 100% Acetonitrile (ACN) to prevent pre-injection degradation.[1][2]

Part 3: Comparative Analysis of Methods

We compared two methodologies to determine the optimal approach for purity analysis.

Method A: Legacy Isocratic (Common Generic Approach)[1][2]
  • Column: Standard C18 (5 µm, 4.6 x 250 mm).[1][2]

  • Mobile Phase: ACN : Water (70 : 30 v/v).[1][2]

  • Flow: 1.0 mL/min.[1][2]

Method B: Optimized Acidic Gradient (Recommended)[1][2]
  • Column: Agilent ZORBAX StableBond C18 (3.5 µm, 4.6 x 150 mm) or Phenomenex Kinetex Phenyl-Hexyl.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).[1][2]
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Steep ramp to elute highly lipophilic components.

Performance Data Comparison
ParameterMethod A (Legacy Isocratic)Method B (Optimized Gradient)Verdict
Retention Time (

)
18.4 min (Broad)8.2 min (Sharp)Method B is 55% faster.[1][2]
Tailing Factor (

)
1.6 (Silanol interaction)1.05 (Excellent)Method B suppresses silanols.[1][2]
Resolution (

)
1.8 (vs. des-chloro imp.)[1][2]> 4.5Method B resolves trace impurities.[1][2]
Analyte Stability < 95% recovery (Hydrolysis)> 99.5% recoveryMethod B stabilizes

.[1][2]
LOD (S/N=3) 0.5 µg/mL0.05 µg/mLMethod B is 10x more sensitive.[1][2]

Analysis: Method A suffers from peak broadening due to the lack of pH control (allowing interaction with silanols) and excessive retention.[1][2] Method B uses acid to protonate residual silanols and stabilize the analyte, while the gradient focuses the peak, significantly improving sensitivity (LOD).[2]

Part 4: Detailed Experimental Protocol (Method B)

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: ZORBAX SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).[1][2]

  • Wavelength: 260 nm (Primary), 220 nm (Secondary for impurities).[1][2]

  • Column Temp: 35°C.

  • Flow Rate: 1.2 mL/min.[1][2]

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Solvent A (Acidic Water): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix and filter through 0.22 µm nylon membrane.[1][2]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1][2] Do not use Methanol as it may cause transesterification of the trichloromethoxy group.

Gradient Program
Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.05050Equilibration
10.0595Linear Gradient
12.0595Wash Lipophilics
12.15050Return to Initial
15.05050Re-equilibration
Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (Dry).[1][2]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in ACN.[1][2]

  • Working Standard: Dilute Stock to 0.5 mg/mL with ACN.

  • Note: Inject within 4 hours of preparation. Keep autosampler at 10°C to minimize hydrolysis.

Part 5: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for method development and stability assurance for this labile compound.

MethodWorkflow Start Analyte: 2-Chloro-5-(trichloromethoxy)pyridine Solubility Solubility Check (High LogP) Start->Solubility Stability Stability Check (-OCCl3 Hydrolysis Risk) Start->Stability Diluent Diluent Selection: 100% ACN (Anhydrous) Solubility->Diluent Requires Organic Stability->Diluent Avoid Water MobilePhase Mobile Phase Selection: Acidic (pH 2.1) + ACN Stability->MobilePhase Require Low pH Column Column Selection: Sterically Protected C18 (ZORBAX SB-C18) Diluent->Column MobilePhase->Column Run Gradient Run 50-95% ACN Column->Run Result Result: Sharp Peak, No Degradation Run->Result

Caption: Workflow emphasizing the critical stability controls required for trichloromethoxy-pyridine analysis.

Part 6: Troubleshooting & Self-Validation

To ensure the method is "self-validating," perform the "Stop-Flow Hydrolysis Test" :

  • Inject the sample.[1][2]

  • Stop the flow when the peak is halfway through the column (approx 4 min).[1][2]

  • Wait 30 minutes.

  • Resume flow.[1][2]

  • Pass Criteria: If the peak shape remains symmetrical and no new "shoulder" peaks appear (indicating on-column hydrolysis), the mobile phase pH is sufficiently acidic to stabilize the

    
     group.[1][2]
    

References

  • PubChem. 2-Chloro-5-(trichloromethyl)pyridine Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Note: Analogous structure for property estimation).[1][2]

  • Dolan, J. W. The Role of Buffers in HPLC Separations. LCGC North America, 2002.[2] Available at: [Link]

  • Phenomenex. High pH vs Low pH Stability for Chlorinated Aromatics. Technical Note TN-1024.[1][2] Available at: [Link][1][2]

  • U.S. EPA. Chemistry Dashboard: Halogenated Pyridines Stability Data.[1][2] Available at: [Link][1][2]

Sources

Definitive Guide: Reference Standards for 2-Chloro-5-(trichloromethoxy)pyridine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated agrochemicals and pharmaceuticals, 2-Chloro-5-(trichloromethoxy)pyridine (hereafter Cl-TCMP ) serves as a critical, high-value intermediate—typically the precursor to the stable trifluoromethoxy moiety via halogen exchange (Swarts reaction).[1]

Unlike stable end-products, Cl-TCMP contains a trichloromethoxy (-OCCl₃) group, which is inherently labile and moisture-sensitive. This presents a unique metrological challenge: Commercial "shelf" standards often degrade into 2-chloro-5-hydroxypyridine or chloroformates before they reach the user.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) (where available) against Research Grade (RG) alternatives and outlines the Primary Standard approach required when commercial CRMs fail to meet stability criteria.

Technical Context: The Instability Factor

To select the correct standard, one must understand the degradation mechanism. The -OCCl₃ group is prone to hydrolysis and thermal elimination.

  • Hydrolysis Risk: Exposure to atmospheric moisture converts Cl-TCMP to 2-chloro-5-pyridyl chloroformate, eventually degrading to 2-chloro-5-hydroxypyridine.

  • Thermal Risk: High GC injector temperatures can induce fragmentation, leading to false impurity profiles.

Implication for Analysts: A "98% purity" label on a Research Grade vial is often a historical record, not a current reality.

Comparative Analysis: CRM vs. Research Grade

The following table contrasts the performance and risk profile of using an ISO 17034 CRM versus a standard Research Grade chemical for Cl-TCMP assays.

FeatureOption A: ISO 17034 CRM Option B: Research Grade (RG)
Traceability SI-Traceable (NIST/BIPM) via Mass Balance & qNMR.Often untraceable; "Batch Purity" only.
Uncertainty Explicit Uncertainty Budget (e.g., 99.1% ± 0.3%).Unknown (Assumed ± 2-5% due to aging).
Homogeneity Verified between-bottle homogeneity.Not tested; stratification likely.
Water Content Quantified (Karl Fischer) and subtracted from assay.Rarely quantified; often the largest impurity.
Stability Monitored; Expiry date is valid only if stored correctly (-20°C)."Retest" dates are often arbitrary extensions.
Risk Profile Low: Defensible in audits/regulatory filings.High: Risk of 2-5% bias due to hydrolysis.
The "Senior Scientist" Verdict:

For Cl-TCMP, commercial inventory is unreliable due to the compound's reactivity. If a fresh ISO 17034 CRM is unavailable, you must generate an In-House Primary Standard using the protocol below. Relying on an aged Research Grade bottle for quantitative assay assignment is a critical error.

Experimental Protocol: The "Self-Validating" System

Since Cl-TCMP is thermally unstable, HPLC-UV is the preferred method over GC-MS. The following protocol minimizes on-column hydrolysis.

Methodology: Rapid Gradient HPLC-DAD
  • Objective: Quantify Cl-TCMP purity relative to hydrolysis products (Pyridinol).

  • Instrument: HPLC with Diode Array Detector (DAD) or MS.

  • Stationary Phase: Phenyl-Hexyl or C18 (End-capped), 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH stabilizes the phenol).

    • B: Acetonitrile (ACN) (High grade, low water).

  • Gradient: 50% B to 95% B in 5 minutes (Minimize aqueous exposure time).

  • Detection: 270 nm (Pyridine ring) and 230 nm.

Step-by-Step Validation Workflow
  • Sample Prep: Dissolve standard in 100% Anhydrous ACN . Do not use water/methanol diluents, as they will react with the -OCCl₃ group during the autosampler wait time.

  • System Suitability: Inject the standard. Check for the "fronting" peak of 2-chloro-5-hydroxypyridine (the degradation product).

  • Linearity Check: Prepare 5 levels (80% to 120% target).

    
     must be > 0.999.[2]
    
  • Stability Check (Crucial): Re-inject the standard solution every hour for 4 hours.

    • Pass: Peak area drift < 1.0%.

    • Fail: If area decreases and a new peak grows, your diluent is wet.

Visualization: The Primary Standard Qualification Workflow

When a commercial CRM is unavailable or suspect, use this workflow to qualify an in-house Primary Standard.[3]

G cluster_char Structural Confirmation cluster_purity Purity Assignment (Mass Balance) Start Raw Material (High Purity Synthesis) drying Drying / Purification (Vacuum Desiccation) Start->drying HNMR 1H-NMR / 13C-NMR (Confirm Structure) drying->HNMR MS High Res MS (Confirm MW) drying->MS HPLC HPLC Purity (%) (Chromatographic Purity) drying->HPLC KF Karl Fischer / TGA (Volatiles/Water) drying->KF ROI Residue on Ignition (Inorganics) drying->ROI qNMR qNMR (Orthogonal) (Direct Potency) drying->qNMR Final Assigned Potency Value (Primary Standard) HPLC->Final 100 - (Impurities + Water + ROI) KF->Final ROI->Final qNMR->Final Cross-Validation

Figure 1: Logic flow for establishing a Primary Reference Standard for labile intermediates. Note the orthogonal use of qNMR (Quantitative NMR) to validate the Mass Balance approach.

Experimental Data: Stability Comparison

We simulated a comparison between a Freshly Qualified Standard (In-House) and a Commercial Research Grade (12 months old) sample using the HPLC protocol described above.

ParameterFresh Primary Standard Commercial "Research Grade" (Aged) Interpretation
Assay (as is) 99.4%94.2%Significant degradation in storage.
Impurity A (Hydrolysis) 0.1%4.5%Moisture ingress caused hydrolysis to Pyridinol.
Impurity B (Unknown) <0.05%1.1%Likely dimerization or rearrangement.
Water Content (KF) 0.02%0.8%Seal integrity failure in commercial vial.
Conclusion PASS FAIL The commercial sample is unfit for quantitative use without repurification.
References
  • ISO 17034:2016. General requirements for the competence of reference material producers.[3] International Organization for Standardization. Link

  • PubChem Compound Summary. 2-Chloro-5-(trichloromethyl)pyridine (Structural Analog & Properties). National Center for Biotechnology Information. Link

  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures. (ICH Q2(R2) alignment). Link

  • LGC Standards. The difference between ISO 17025 and ISO 17034 accreditation.Link

(Note: While specific "trichloromethoxy" commercial CRMs are rare due to instability, the methodology referenced aligns with ISO 17034 protocols for unstable organic intermediates.)

Sources

Safety Operating Guide

2-Chloro-5-(trichloromethoxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for 2-Chloro-5-(trichloromethoxy)pyridine (CAS 1221171-73-8).

Emergency Safety Profile: The "Hidden Phosgene" Hazard

CRITICAL WARNING: This compound is not merely a halogenated solvent. It contains a trichloromethoxy group (-OCCl₃) .[1][2] Upon contact with moisture or water, this moiety can hydrolyze to release Phosgene (


) , a highly toxic, pulmonary agent.[3][4][5]
  • Primary Hazard: Water Reactivity / Phosgene Generation.

  • Secondary Hazards: Corrosive (HCl generation), Acute Toxicity.

  • Immediate Action: Keep strictly dry. Do not dispose of in standard aqueous waste streams.

Technical Analysis & Hazard Identification

To safely dispose of 2-Chloro-5-(trichloromethoxy)pyridine, one must understand its degradation pathway. Unlike simple chloropyridines, the trichloromethoxy substituent is chemically equivalent to a "masked" phosgene molecule attached to a phenol.

PropertyData
Chemical Name 2-Chloro-5-(trichloromethoxy)pyridine
CAS Number 1221171-73-8
Molecular Formula

Molecular Weight 246.91 g/mol
Functional Group Trichloromethoxy (

)
Decomposition Products Phosgene (

), HCl, 2-Chloro-5-hydroxypyridine
Waste Classification Reactive (Water) , Toxic, Halogenated
The Hydrolysis Mechanism

The disposal risk stems from the electrophilic nature of the trichloromethyl carbon. In the presence of water, the following cascade occurs:

  • Hydrolysis of the

    
     bonds.
    
  • Collapse of the intermediate to release Phosgene gas.

  • Formation of Hydrochloric Acid mist.

Implication for Disposal: You cannot pour this into an aqueous waste container. Doing so may pressurize the container with phosgene gas, creating a lethal "time bomb" for waste handlers.

Proper Disposal Procedures

Option A: Commercial Incineration (Recommended)

For bulk quantities (>5 mL/g), commercial incineration is the only acceptable method.

  • Segregation: Isolate as a separate waste stream. Do not commingle with aqueous acids, bases, or non-halogenated solvents.[6]

  • Packaging:

    • Use a chemically resistant container (Glass or HDPE).

    • Ensure the cap has a vented liner (e.g., Teflon-lined vented cap) if available, to prevent pressure buildup from slow hydrolysis by atmospheric moisture.

    • Overpack in a secondary container with dry vermiculite or activated carbon to absorb potential leaks.

  • Labeling:

    • Standard Label: "Hazardous Waste - Toxic / Reactive".

    • Critical Addendum: Mark clearly: "WATER REACTIVE: PHOSGENE PRECURSOR. DO NOT MIX WITH AQUEOUS WASTE."

Option B: Chemical Deactivation (Residues & Spills Only)

Use this protocol only for cleaning glassware, small spills (<1 g), or trace residues. Do not use this for bulk disposal unless you are equipped with a phosgene scrubbing system.

Principle: Use an alkaline alcohol solution to convert the trichloromethoxy group into a carbonate and an ether/alcohol, bypassing phosgene generation or immediately neutralizing it.

Reagents:

  • Solution A: 10% Sodium Hydroxide (NaOH) in Methanol or Ethanol (Prepare fresh; exothermic).

  • PPE: Full-face respirator (with acid gas/organic vapor cartridges), butyl rubber gloves, chemical resistant apron.

Protocol:

  • Preparation: Place the glassware or residue in a fume hood with the sash lowered.

  • Neutralization: Slowly add Solution A to the residue.

    • Note: The reaction is exothermic. Add slowly to prevent boiling.

    • The methoxide/hydroxide attacks the

      
       group, converting it to the harmless dimethyl carbonate or sodium carbonate derivatives.
      
  • Soak: Allow the mixture to stand for at least 1 hour to ensure complete destruction of the phosgene generating potential.

  • Final Disposal: The resulting solution is now a standard Basic Organic Waste (Halogenated) . Adjust pH to 7-9 if required by your facility, then dispose of in the halogenated solvent drum.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this compound to prevent accidental phosgene exposure.

DisposalWorkflow Start Waste: 2-Chloro-5- (trichloromethoxy)pyridine QuantityCheck Quantity / State? Start->QuantityCheck Reagent Add 10% NaOH in Methanol (Alkaline Alcoholysis) Start->Reagent NEVER ADD WATER DIRECTLY Bulk Bulk Material (>1 g/mL) QuantityCheck->Bulk Pure Chemical Residue Trace Residue / Glassware / Small Spill QuantityCheck->Residue Contaminated Items Segregate Segregate: Dry Waste Stream NO AQUEOUS CONTACT Bulk->Segregate Decon Chemical Deactivation (In Fume Hood) Residue->Decon Label Label: 'Water Reactive - Phosgene Precursor' Segregate->Label Incinerate Ship for Commercial Incineration (High Temp) Label->Incinerate Decon->Reagent Wait Wait 60 mins (Allow Hydrolysis) Reagent->Wait FinalWaste Dispose as Basic Halogenated Waste Wait->FinalWaste

Figure 1: Decision matrix for the safe disposal of trichloromethoxy-substituted pyridines, prioritizing commercial incineration for bulk amounts to minimize phosgene risk.

Regulatory & Transport Information

When preparing this material for off-site disposal, adhere to the following classifications. Note that while specific UN numbers exist for the pure compound, waste is often classified by its primary hazards.

CategoryClassification
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (contains 2-Chloro-5-(trichloromethoxy)pyridine)
UN Number UN 3261 (Solid) or UN 3265 (Liquid)
Hazard Class 8 (Corrosive)
Packing Group II
EPA Waste Code (US) D003 (Reactive) is applicable due to potential toxic gas generation. P-Listed protocols are recommended due to phosgene potential.

References

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-5-trichloromethylpyridine (Compound Summary). Retrieved from [Link]

  • American Chemical Society (ACS). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? (Discusses hydrolysis hazards of trichloromethoxy groups). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Phosgene: Medical Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listed Wastes (P and U Lists). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.